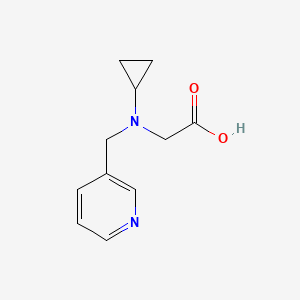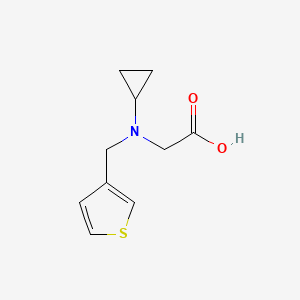
(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid is an organic compound that features a cyclopropyl group, a pyridine ring, and an amino-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(Cyclopropyl-pyridin-3-ylmethyl-amino)-acetic acid can be compared with other similar compounds, such as:
(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol: Similar structure but with a thiophene ring instead of a pyridine ring.
(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol: Similar structure but with an ethanol moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[cyclopropyl(pyridin-3-ylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-13(10-3-4-10)7-9-2-1-5-12-6-9/h1-2,5-6,10H,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMHBIKJKRUEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866802.png)
![[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866807.png)
![[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866813.png)
![[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866814.png)
![[(3,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866822.png)
![[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7866838.png)
![[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7866849.png)

![[(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866877.png)
![[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866881.png)
![[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866887.png)
![[(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866890.png)
![[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866898.png)
![[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866900.png)
